

Technical Guide: 2-Chloro-5-nitrobenzoic Acid Sodium Salt[1][2]

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Compound of Interest

Compound Name: Sodium 2-chloro-5-nitrobenzoate

CAS No.: 14667-59-5

Cat. No.: B1614909

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Executive Summary

2-Chloro-5-nitrobenzoic acid sodium salt (CAS 14667-59-5) is the ionic carboxylate derivative of 2-chloro-5-nitrobenzoic acid.[1] It serves as a highly reactive electrophilic building block in organic synthesis, primarily utilized for its ability to undergo Nucleophilic Aromatic Substitution (S_NAr). The compound features a benzene ring substituted with a carboxylate group (C1), a chlorine atom (C2), and a nitro group (C5). The para relationship between the electron-withdrawing nitro group and the chlorine atom activates the halogen for displacement by nucleophiles, making this salt a pivotal intermediate in the manufacture of pharmaceuticals and herbicides (e.g., Butafenacil).

Chemical Identity & Structural Characterization[4][5] [6][7][8][9]

Nomenclature and Identifiers

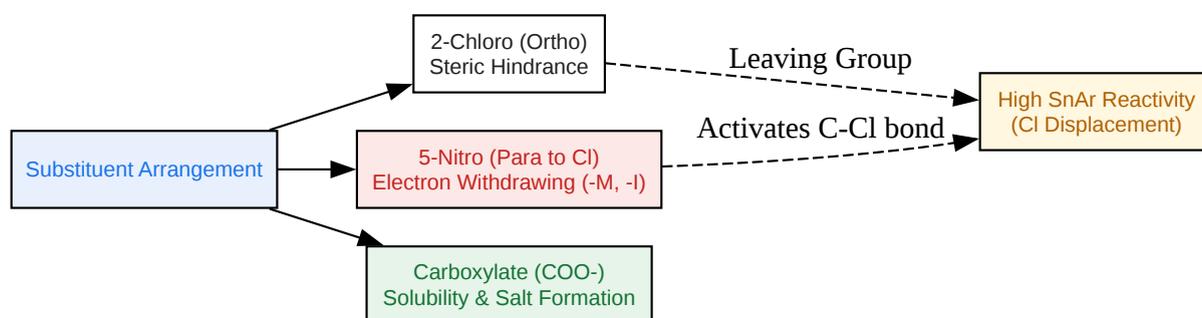
Parameter	Detail
Chemical Name	Sodium 2-chloro-5-nitrobenzoate
CAS Number	14667-59-5 (Salt); 2516-96-3 (Parent Acid)
Molecular Formula	
Molecular Weight	223.55 g/mol
SMILES	[Na+].[O-]C(=O)C1=C(Cl)C=CC(=C1)=O
InChI Key	ICIAGWRJFCQQLZ-UHFFFAOYSA-M
Appearance	White to off-white crystalline powder
Solubility	Soluble in water, DMSO, Methanol

Structural Analysis & Electronic Effects

The reactivity of this molecule is defined by the positioning of its substituents.

- **Steric Environment:** The chlorine atom at the ortho position to the carboxylate creates steric strain, twisting the carboxylate group slightly out of the aromatic plane.
- **Electronic Activation:** The nitro group at position 5 is para to the chlorine atom at position 2. Through resonance and induction (-M and -I effects), the nitro group significantly reduces electron density at the C-Cl bond. This makes the carbon susceptible to nucleophilic attack, facilitating

reactions even under mild conditions.



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Figure 1: Structural-Activity Relationship (SAR) map highlighting the electronic activation of the chlorine atom by the para-nitro group.

Synthesis & Production Protocol

The industrial preparation typically involves the nitration of 2-chlorobenzoic acid followed by alkaline hydrolysis to form the sodium salt. This method ensures the removal of the unwanted isomer (2-chloro-3-nitrobenzoic acid) via solubility differences.

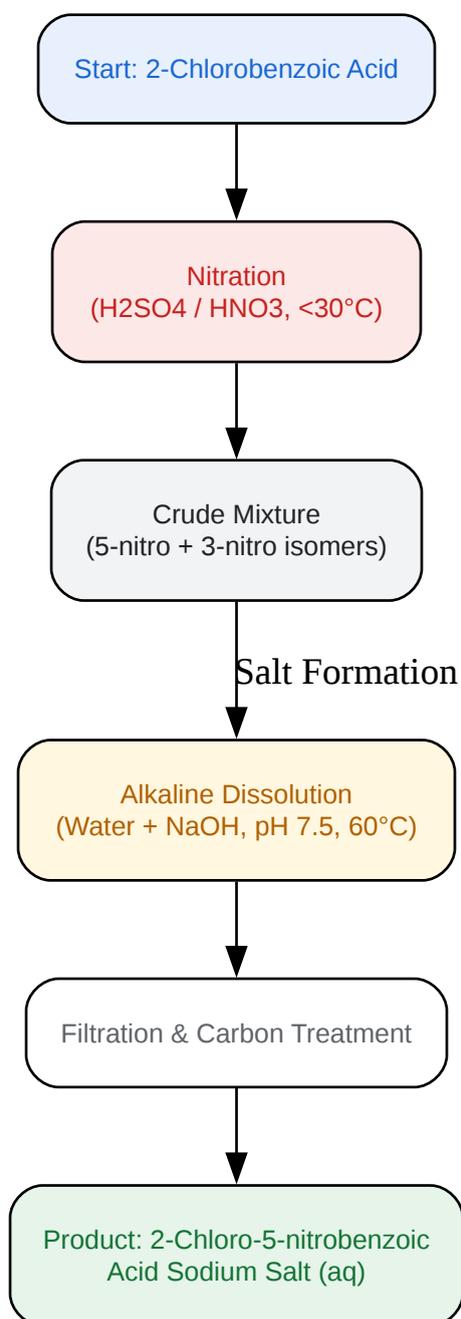
Reagents & Materials

- Precursor: 2-Chlorobenzoic acid (o-Chlorobenzoic acid).[2]
- Nitrating Agent: Mixed acid (Concentrated
+
).
- Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (
).
- Solvent: Water (for salt formation/purification).

Step-by-Step Protocol

- Nitration:
 - Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at <10°C.
 - Add fuming nitric acid dropwise, maintaining temperature between 20-30°C to control regioselectivity.
 - Mechanism:[1] Electrophilic aromatic substitution occurs primarily at the 5-position (meta to COOH, para to Cl).

- Quench reaction mixture on ice to precipitate the crude acid mixture (contains ~90% 5-nitro and ~10% 3-nitro isomer).
- Salt Formation & Purification (Alkaline Dissolution):
 - Suspend the crude acid filter cake in water (ratio 1:3.5 w/w).
 - Heat to 60°C.
 - Slowly add 30% NaOH solution until pH reaches 7.5.
 - Critical Step: Both isomers convert to sodium salts. However, purification can be achieved here if followed by fractional precipitation or using specific solvent washes where the isomer solubilities differ.
 - Treat with activated carbon to remove color impurities; filter while hot.[3]
- Isolation:
 - The filtrate contains 2-chloro-5-nitrobenzoic acid sodium salt.[2][3]
 - To isolate the solid salt: Evaporate water or spray dry.
 - To recover pure acid: Acidify with HCl to pH 1-2, cool to crystallize, and filter.



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Figure 2: Industrial synthesis workflow from o-chlorobenzoic acid to the sodium salt.[2]

Analytical Validation

To confirm the identity and purity of the salt, the following analytical parameters are standard. Note that spectral data is often reported for the parent acid; the salt will show characteristic shifts (e.g., loss of carboxylic proton in NMR).

Method	Expected Observation (Parent Acid Reference)	Salt Specifics
1H-NMR (DMSO-d6)	8.6 (d, H6), 8.3 (dd, H4), 7.9 (d, H3)	Carboxylic proton (13 ppm) absent. Aromatic protons may shift upfield slightly due to anionic charge.
IR Spectroscopy	1700 (C=O stretch), 1530/1350 ()	C=O stretch shifts to 1550-1610 (asymmetric carboxylate stretch).
Melting Point	165-168°C (Parent Acid)	Salts typically decompose >300°C without melting.
HPLC	Retention time match with standard	Run in acidic mobile phase (converts salt to acid on column).

Applications in Drug Development

The 2-chloro-5-nitrobenzoic acid scaffold is a versatile "warhead" in medicinal chemistry.^[4]

Nucleophilic Aromatic Substitution ()

The primary utility of this salt lies in the lability of the C-Cl bond. The sodium salt is water-soluble, allowing for aqueous or biphasic

reactions with amines, thiols, or alkoxides.

- Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the C5-nitro group. Chloride is expelled, yielding 2-substituted-5-nitrobenzoic acid derivatives.
- Drug Synthesis: Used to synthesize anthranilic acid derivatives (e.g., fenamic acids) which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Research

Recent studies have investigated derivatives of 2-chloro-5-nitrobenzoic acid (such as alkanolamine salts) for antibacterial activity. The electron-deficient ring system can disrupt bacterial metabolic pathways, and the salt form improves bioavailability compared to the free acid [1].

Safety & Handling

- GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
- Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store at room temperature in a dry, well-ventilated place. Incompatible with strong oxidizing agents.

References

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